molecular formula C9H10Cl2N2 B2565294 (6-Chloro-1H-indol-2-yl)methanamine hydrochloride CAS No. 2230807-69-7

(6-Chloro-1H-indol-2-yl)methanamine hydrochloride

Cat. No. B2565294
CAS RN: 2230807-69-7
M. Wt: 217.09
InChI Key: LDGNOGSMUCFCNX-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-2-yl)methanamine hydrochloride, also known as 6-chloro-2-(chloromethyl)-1H-indole hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic aromatic compound that is found in many naturally occurring compounds, including tryptophan, serotonin, and melatonin. The synthesis method for this compound involves several steps, including the reaction of 6-chloroindole with formaldehyde and hydrochloric acid.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives like (6-Chloro-1H-indol-2-yl)methanamine hydrochloride are central to the development of new synthetic methods in organic chemistry. A comprehensive review on indole synthesis presents a classification system for all indole syntheses, highlighting the diversity of strategies employed to construct the indole nucleus. This includes methods ranging from the functionalization of pre-existing indoles to the complete construction of the indole ring system from simple precursors. Such methodologies are crucial for the synthesis of complex natural products and pharmaceuticals, demonstrating the relevance of this compound in drug discovery and development (Taber & Tirunahari, 2011).

Antioxidant and Biological Properties

Indole compounds, including derivatives of this compound, have been studied for their antioxidant properties and roles in biological systems. For instance, melatonin, an indoleamine, exhibits significant antioxidant activity, suggesting that structurally related indole derivatives could also possess similar biological functions. This is particularly relevant in the context of neuroprotective and anti-aging research, where the antioxidant capacity of indole derivatives could be harnessed to mitigate oxidative stress-related cellular damage (Paredes et al., 2009).

properties

IUPAC Name

(6-chloro-1H-indol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4,12H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGNOGSMUCFCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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